4-[benzyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a benzyl(ethyl)sulfamoyl group at the 4-position and a 5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl moiety.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-3-24(13-15-7-5-4-6-8-15)30(26,27)17-11-9-16(10-12-17)19(25)21-20-23-22-18(28-20)14-29-2/h4-12H,3,13-14H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJVSEAWJLJLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.
Introduction of the sulfamoyl group: This step involves the reaction of the intermediate with benzyl ethyl sulfonamide under suitable conditions.
Coupling with benzamide: The final step involves coupling the intermediate with benzamide using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used as a probe to study various biological processes.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs and their biological or physicochemical properties:
Physicochemical Properties
- Lipophilicity : The target compound’s benzyl(ethyl)sulfamoyl and methylsulfanyl groups increase logP compared to LMM11’s furan-based analog, favoring blood-brain barrier penetration but risking solubility issues .
- Solubility : Methoxy-containing analogs (e.g., LMM5, ) have higher aqueous solubility due to polar substituents, whereas the target compound may require formulation adjustments .
Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structural components include a benzamide moiety linked to a sulfamoyl group and an oxadiazole ring, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) demonstrated that derivatives of 1,3,4-oxadiazole showed potent activity against Mycobacterium bovis BCG and other bacterial strains. The mechanism of action is believed to involve inhibition of fatty acid biosynthesis enzymes such as enoyl reductase (InhA) and acyl carrier protein (FabI) .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 29a | S. aureus | 0.015 | Salama et al. |
| 29b | MRSA | 0.030 | Salama et al. |
| 30 | C. difficile | 0.003 | Salama et al. |
| 31a | N. gonorrhoeae | 0.125 | Salama et al. |
Antitumor Activity
The oxadiazole derivatives have also been studied for their antitumor effects. A series of benzamide derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the oxadiazole structure enhanced their cytotoxic activity significantly compared to standard chemotherapeutics .
Table 2: Cytotoxicity of Benzamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15 | MDPI Study |
| Compound B | MCF-7 | 12 | MDPI Study |
| Compound C | A549 | 10 | MDPI Study |
The proposed mechanism for the biological activity of this compound involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival. For instance, the inhibition of lipoteichoic acid synthesis has been linked to the antimicrobial effects observed in the studies .
Case Studies
- Antibacterial Efficacy : In a comparative study, compound 29b was found to be four times more effective against S. aureus than vancomycin and showed superior activity against vancomycin-resistant strains .
- Anticancer Properties : A recent investigation into the cytotoxic effects of oxadiazole derivatives revealed that specific structural modifications significantly enhanced their efficacy against breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
